N-(5-chloro-2,4-dimethoxyphenyl)-2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
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Overview
Description
N-(5-chloro-2,4-dimethoxyphenyl)-2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide is a synthetic organic compound that belongs to the class of triazolopyrazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2,4-dimethoxyphenyl)-2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide typically involves multi-step organic reactions. The starting materials often include 5-chloro-2,4-dimethoxyaniline and various triazolopyrazine intermediates. Common reaction conditions may involve:
Condensation reactions: Combining the aniline derivative with triazolopyrazine intermediates.
Cyclization reactions: Forming the triazolopyrazine ring structure.
Acylation reactions: Introducing the acetamide group.
Industrial Production Methods
Industrial production methods for such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2,4-dimethoxyphenyl)-2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives.
Reduction: Reduction of specific functional groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry
In chemistry, N-(5-chloro-2,4-dimethoxyphenyl)-2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide is studied for its potential as a building block for more complex molecules and its reactivity in various organic transformations.
Biology
In biological research, this compound may be investigated for its interactions with biological macromolecules, such as proteins and nucleic acids. It may also be used as a probe to study cellular processes.
Medicine
In medicinal chemistry, this compound may be explored for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In industrial applications, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(5-chloro-2,4-dimethoxyphenyl)-2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound may exert its effects by:
Inhibiting enzyme activity: Blocking the active site of enzymes.
Modulating receptor function: Binding to receptors and altering their activity.
Interfering with cellular processes: Affecting processes such as cell division or apoptosis.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(5-chloro-2,4-dimethoxyphenyl)-2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide include other triazolopyrazine derivatives, such as:
- N-(5-chloro-2,4-dimethoxyphenyl)-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide
- N-(5-chloro-2,4-dimethoxyphenyl)-2-(8-morpholino-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
N-(5-chloro-2,4-dimethoxyphenyl)-2-(8-morpholin-4-yl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN6O5/c1-29-14-10-15(30-2)13(9-12(14)20)22-16(27)11-26-19(28)25-4-3-21-17(18(25)23-26)24-5-7-31-8-6-24/h3-4,9-10H,5-8,11H2,1-2H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKOPGTGOLIBXQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)CN2C(=O)N3C=CN=C(C3=N2)N4CCOCC4)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN6O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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